
CaMKP Inhibitor
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Overview
Description
Calcium/calmodulin-dependent protein kinase phosphatase (CaMKP, encoded by PPM1F) is a serine/threonine phosphatase that dephosphorylates and inactivates multifunctional Ca²⁺/calmodulin-dependent kinases (CaMKs), including CaMKII, a key regulator of cardiac hypertrophy, transcription, and apoptosis . CaMKP exhibits Mn²⁺-dependent activity and is insensitive to classic phosphatase inhibitors like okadaic acid . Its nuclear isoform, CaMKP-N (PPM1E), shares enzymatic similarities but differs in subcellular localization and inhibitor sensitivity . Studies highlight CaMKP's gender-specific regulatory role in pressure-overloaded hearts: in male mice, CaMKP suppresses CaMKII-mediated MEF2 activation, reducing pathological gene expression, while females exhibit higher nuclear CaMKII activity and stronger MEF2-driven hypertrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CaMKP inhibitors typically involves the formation of an amino-naphthol sulfonic acid structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of CaMKP inhibitors involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: CaMKP inhibitors primarily undergo substitution reactions due to the presence of reactive sulfonic acid and amino groups. These reactions can be facilitated by various reagents under controlled conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as sodium hydroxide or other bases to facilitate the substitution of functional groups.
Oxidation and Reduction Reactions: These inhibitors can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the amino-naphthol sulfonic acid structure, which retain the inhibitory activity against calcium/calmodulin-dependent protein kinase phosphatase .
Scientific Research Applications
CaMKP inhibitors have a wide range of applications in scientific research:
Mechanism of Action
CaMKP inhibitors exert their effects by competitively binding to the active site of calcium/calmodulin-dependent protein kinase phosphatase, thereby preventing the dephosphorylation of target proteins. This inhibition disrupts the signaling pathways regulated by calcium/calmodulin-dependent protein kinases, leading to altered cellular responses .
Comparison with Similar Compounds
CaMKP inhibitors are compared with other phosphatase and kinase modulators based on selectivity, mechanism, and biological impact. Key findings are summarized in Table 1 and Table 2 .
Table 1: Key CaMKP Inhibitors and Their Properties
Table 2: Comparison with CAMKK and CaMKII Inhibitors
Key Insights
Mechanistic Diversity: CaMKP inhibitors (e.g., CSB6B, ANDS) directly target phosphatase activity, while CAMKK/CaMKII inhibitors (e.g., STO-609, KN-93) block upstream kinases.
Gender-Specific Efficacy :
- In male mice, CaMKP upregulation post-TAC reduces nuclear CaMKII activity, limiting MEF2-driven hypertrophy. In females, CaMKP-N remains cytoplasmic, allowing active CaMKII to promote MEF2 signaling .
- Inhibitors like CSB6B may exacerbate or mitigate hypertrophy depending on gender-specific CaMKP localization.
Therapeutic Implications: CaMKP inhibitors could attenuate pathological remodeling in males but risk adverse effects in females due to unopposed CaMKII activity . CAMKK inhibitors (e.g., STO-609) offer upstream control of CaMKII activation but lack phosphatase specificity .
Structural and Functional Insights
- CaMKP vs. CaMKP-N :
- Inhibitor Binding :
Q & A
Basic Research Questions
Q. What experimental methods are recommended to assess CaMKP inhibitor specificity in cellular models?
- Use immunoprecipitation combined with phosphatase activity assays (e.g., 4-MUP or pNPP substrates) to isolate CaMKP from cell lysates and measure inhibition .
- Validate intracellular effects via Western blotting for downstream targets like phosphorylated CaMKI or HDAC4/5/7, which are regulated by CaMKP activity .
- Employ transwell migration assays in cancer cell lines (e.g., MDA-MB-231) to correlate CaMKP inhibition with reduced cell motility, ensuring structural analogs without inhibitory activity (e.g., naphthionic acid) serve as negative controls .
Q. How can researchers confirm CaMKP expression and localization in cardiac tissue under pathological stress?
- Perform subcellular fractionation (nuclear vs. cytoplasmic) followed by Western blotting using markers like GAPDH (cytoplasmic) and Oct1 (nuclear) .
- Use RT-PCR to detect CaMKP transcripts in tissue samples (e.g., left ventricle of TAC mice) and validate protein levels via immunohistochemistry with isoform-specific antibodies .
- Quantify sex-specific differences using pressure-overload models (e.g., transverse aortic constriction) and compare CaMKP activity between male and female cohorts .
Q. What are the limitations of current CaMKP inhibitors like ANS and ANDS?
- ANS/ANDS exhibit insufficient specificity , potentially cross-reacting with other phosphatases. Mitigate this by including activity assays with structurally similar but inactive analogs (e.g., naphthionic acid) .
- Monitor cellular toxicity via MTT assays, as high concentrations (>30 µM) may induce off-target effects despite low cytotoxicity in some models .
Advanced Research Questions
Q. How do sex-specific differences in CaMKP expression influence cardiac hypertrophy outcomes?
- In male mice, TAC induces nuclear CaMKP upregulation , which associates with inactive CaMKII and reduced MEF2 transcription factor activity. In females, CaMKP remains cytoplasmic, permitting active phospho-CaMKII to drive pathological hypertrophy .
- Analyze fibrosis markers (e.g., Sirius Red staining) and fetal gene programs (BNP, α-SK actin) to link sex-specific CaMKP activity to differential fibrotic responses .
Q. What strategies can resolve contradictory data on CaMKP’s role in cancer metastasis?
- Standardize activity assays : Use immunoprecipitated CaMKP (not crude lysates) to avoid confounding phosphatases .
- Compare cell line-specific CaMKP activity (e.g., MDA-MB-231 vs. MCF-7) and correlate with migration/invasion assays under identical inhibitor concentrations .
- Address discrepancies by testing post-translational modifications (e.g., carbonylations induced by gallate esters) that irreversibly inhibit CaMKP .
Q. How can novel CaMKP inhibitors be optimized for higher specificity and lower toxicity?
- Modify gallate esters (e.g., ethyl/propyl gallate) to enhance binding to CaMKP’s active site while reducing radical-mediated carbonylations. Validate via crystallography and molecular docking .
- Screen for Mn²⁺/Cu²⁺-dependent inhibition , as metal ions enhance inhibitor-CaMKP interactions in vitro .
- Test low-toxicity derivatives in zebrafish or organoid models to assess bioavailability and off-target effects before murine studies .
Q. What methodologies elucidate CaMKP’s regulatory role in neuronal calcium signaling?
- Use live-cell imaging with calcium-sensitive dyes (e.g., Fura-2) in neurons to correlate CaMKP inhibition with altered Ca²⁺ oscillations and axonal growth .
- Combine RhoA/ROCK1 pathway inhibitors (e.g., Y-27632) with CaMKP blockers to dissect crosstalk in cytoskeletal remodeling .
- Apply CRISPR-Cas9 knockdown in primary neuronal cultures to isolate CaMKP’s effects on LIM kinase phosphorylation and actin dynamics .
Q. Methodological Notes
- Data Validation : Always include sham-operated controls in TAC models to distinguish pressure-overload effects from surgical artifacts .
- Statistical Power : For sex-specific studies, ensure cohort sizes ≥10 animals/group to account for biological variability .
- Reagent Transparency : Disclose antibody sources (e.g., anti-CaMKP C/N-terminal) and validate via peptide blocking in Western blots .
Properties
CAS No. |
52789-62-5 |
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Molecular Formula |
C10H10NNaO8S2 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
sodium;1-amino-8-hydroxy-4-sulfonaphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C10H9NO7S2.Na.H2O/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1 |
InChI Key |
CSERVTGXEOFISN-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+] |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)[O-])N.O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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